molecular formula C18H18ClNO3 B11500918 3-(4-Chlorophenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid

3-(4-Chlorophenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid

Cat. No.: B11500918
M. Wt: 331.8 g/mol
InChI Key: CQMBWBPNWXHUKA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a chlorophenyl group and a phenylpropanoyl amide group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid typically involves multi-step organic reactions. One possible route could include:

    Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various reactions such as Friedel-Crafts acylation can be employed to introduce the chlorophenyl group.

    Amide Formation: The intermediate can then be reacted with a phenylpropanoyl chloride in the presence of a base to form the amide linkage.

    Carboxylation: Finally, the resulting compound can be subjected to carboxylation reactions to introduce the propanoic acid group.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylpropanoyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as anti-inflammatory or antimicrobial properties.

Medicine

Pharmaceutical research may investigate this compound for its potential therapeutic effects. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chlorophenyl and amide groups could play a role in binding to molecular targets, while the propanoic acid group might influence the compound’s solubility and distribution.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-aminopropanoic acid: Similar structure but lacks the phenylpropanoyl group.

    3-Phenyl-3-[(3-phenylpropanoyl)amino]propanoic acid: Similar structure but lacks the chlorophenyl group.

    3-(4-Bromophenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The presence of both the chlorophenyl and phenylpropanoyl groups in 3-(4-Chlorophenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid makes it unique. These groups can influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-(3-phenylpropanoylamino)propanoic acid

InChI

InChI=1S/C18H18ClNO3/c19-15-9-7-14(8-10-15)16(12-18(22)23)20-17(21)11-6-13-4-2-1-3-5-13/h1-5,7-10,16H,6,11-12H2,(H,20,21)(H,22,23)

InChI Key

CQMBWBPNWXHUKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl

solubility

44.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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